Ixabepilone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

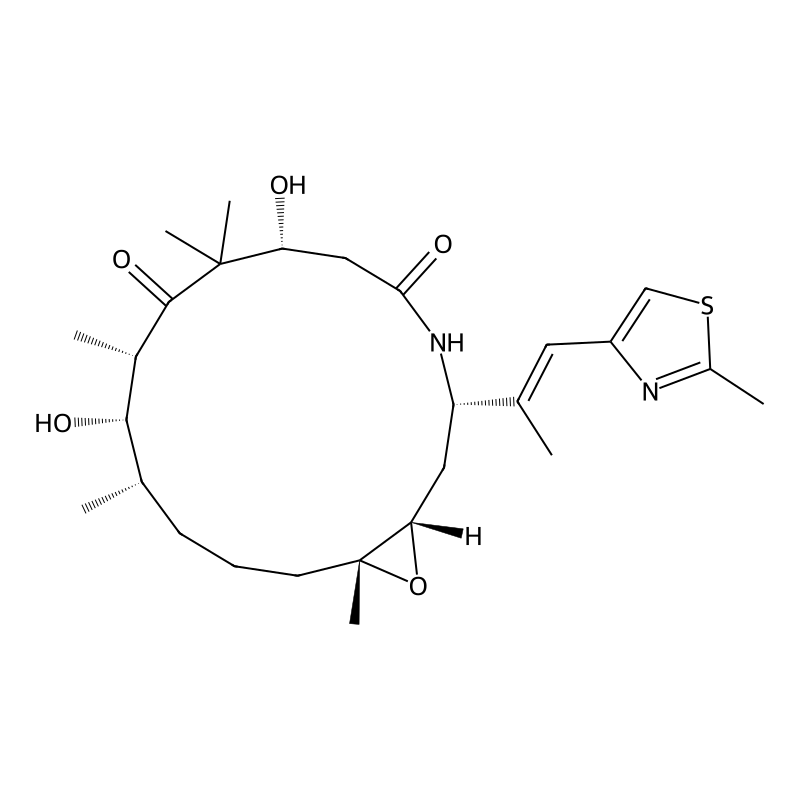

Ixabepilone (CAS: 219989-84-1) is a semi-synthetic, 16-membered polyketide macrolide and a potent microtubule-stabilizing agent. Structurally, it is an aza-analog of the natural product epothilone B, characterized by the replacement of the naturally occurring lactone oxygen with a lactam nitrogen [1]. This specific modification preserves the compound's ability to bind directly to β-tubulin subunits and suppress microtubule dynamics, while fundamentally altering its pharmacokinetic and metabolic profile [2]. For procurement and material selection, Ixabepilone is prioritized over traditional taxanes and natural epothilones when researchers require a microtubule inhibitor that maintains high efficacy in multidrug-resistant (MDR) models, evades P-glycoprotein (P-gp) efflux pumps, and offers quantified hydrolytic stability in esterase-rich environments[1].

Generic substitution of Ixabepilone with standard taxanes (such as paclitaxel) or its natural precursor (epothilone B) frequently fails in rigorous preclinical and analytical workflows. Substituting with paclitaxel compromises assays involving multidrug-resistant cell lines, as taxanes are highly susceptible to P-glycoprotein (P-gp) and MRP-1 mediated efflux, leading to drastic losses in intracellular concentration and false-negative cytotoxicity results [1]. Conversely, substituting with natural epothilone B introduces severe metabolic liabilities; the native lactone ring is highly susceptible to carboxylesterase degradation, resulting in rapid hydrolysis in serum-supplemented media or in vivo models[2]. Ixabepilone’s specific lactam substitution eliminates this esterase vulnerability, making it a non-interchangeable material for long-term stability and efflux-resistant oncology modeling [2].

References

- [1] Lee, F. Y., et al. (2008). Preclinical discovery of ixabepilone, a highly active antineoplastic agent. Cancer Chemotherapy and Pharmacology, 63(1), 157–166.

- [2] Li, Z., Zhang, Z., & Yu, B. (2025). Unraveling the therapeutic landscape of approved non-peptide macrocycles. European Journal of Medicinal Chemistry.

Metabolic Stability and Hydrolysis Resistance (Lactam vs. Lactone)

In comparative metabolic stability assays evaluating carboxylesterase degradation, Ixabepilone demonstrates a hydrolysis rate of 0.01 nmol/min/mg, compared to 1.02 nmol/min/mg for its natural precursor, Epothilone B. This 100-fold reduction in degradation translates to an extended half-life of 52 hours for the lactam-modified Ixabepilone, contrasting sharply with the <5 hour half-life of the lactone-based Epothilone B [1].

| Evidence Dimension | Esterase-mediated hydrolysis rate and half-life |

| Target Compound Data | Ixabepilone (Lactam): Hydrolysis rate of 0.01 nmol/min/mg; Half-life of 52 h |

| Comparator Or Baseline | Epothilone B (Lactone): Hydrolysis rate of 1.02 nmol/min/mg; Half-life < 5 h |

| Quantified Difference | 100-fold reduction in hydrolysis rate; >10-fold increase in half-life |

| Conditions | In vitro metabolic stability assays evaluating carboxylesterase degradation |

This extreme reduction in hydrolysis rate is critical for procurement in long-term cellular assays and in vivo models, where natural epothilones degrade too rapidly to maintain consistent therapeutic exposure.

Intracellular Microtubule Binding Affinity

Flow cytometry-based equilibrium saturation binding assays in living HeLa cells at 37 °C demonstrate that Ixabepilone achieves a cellular inhibition constant (Ki) of 10 nM for polymerized tubulin. In the same assay system, the standard taxane comparator, paclitaxel, exhibits a cellular Ki of 22 nM, indicating that Ixabepilone possesses a 2.2-fold higher intracellular binding affinity [1].

| Evidence Dimension | Cellular inhibition constant (Ki) for polymerized tubulin |

| Target Compound Data | Ixabepilone: Cellular Ki = 10 nM |

| Comparator Or Baseline | Paclitaxel: Cellular Ki = 22 nM |

| Quantified Difference | 2.2-fold higher intracellular binding affinity |

| Conditions | Equilibrium saturation binding in living HeLa cells using flow cytometry at 37 °C |

Higher intracellular affinity allows researchers to achieve complete microtubule stabilization at lower molar concentrations, reducing the required compound input and minimizing off-target effects in sensitive cell models.

Plasma Protein Binding and Free Fraction Availability

Pharmacokinetic profiling reveals significant differences in plasma protein binding among microtubule stabilizers. Ixabepilone exhibits 79.4% plasma protein binding, leaving a free fraction of 20.6%. In contrast, paclitaxel is 96% bound (4% free fraction), and natural epothilone B is 92.0% bound (8% free fraction). This grants Ixabepilone an approximately 5-fold higher free-drug availability compared to paclitaxel [1].

| Evidence Dimension | Percentage of compound bound to plasma proteins |

| Target Compound Data | Ixabepilone: 79.4% bound (20.6% free fraction) |

| Comparator Or Baseline | Paclitaxel: 96% bound (4% free fraction); Epothilone B: 92.0% bound (8% free fraction) |

| Quantified Difference | Approx. 5-fold higher free fraction vs. paclitaxel; 2.5-fold higher vs. epothilone B |

| Conditions | Standardized plasma protein binding assays |

A significantly higher free-drug fraction ensures more consistent target engagement in serum-heavy in vitro media and complex in vivo environments, preventing dose-escalation artifacts.

Cytotoxicity in Taxane-Resistant Carcinoma Models

In 72-hour flow cytometric viability assays using uterine serous carcinoma (USC) cell lines, Ixabepilone demonstrated a mean IC50 of 0.87 nM, whereas paclitaxel required a mean IC50 of 2.14 nM. More importantly, while paclitaxel efficacy is heavily dependent on P-glycoprotein expression, Ixabepilone retains its sub-nanomolar potency regardless of efflux pump overexpression [1].

| Evidence Dimension | In vitro IC50 in uterine serous carcinoma (USC) cell lines |

| Target Compound Data | Ixabepilone: Mean IC50 = 0.87 nM |

| Comparator Or Baseline | Paclitaxel: Mean IC50 = 2.14 nM |

| Quantified Difference | 2.4-fold lower IC50, with retained efficacy regardless of P-gp expression |

| Conditions | 72-hour exposure evaluated via flow cytometric assays of cell viability |

This provides a quantifiable, highly potent baseline for selecting a positive control agent in assays where standard taxanes fail due to efflux pump overexpression.

Positive Control in Multidrug-Resistant (MDR) Oncology Assays

Because Ixabepilone evades P-glycoprotein (P-gp) efflux and maintains a low IC50 (e.g., 0.87 nM in specific carcinoma lines) where paclitaxel fails, it is a highly effective choice for a positive control in high-throughput screening against taxane-resistant breast, colon, and gynecological cancer models [1].

Long-Term In Vivo Pharmacokinetic and Efficacy Modeling

Natural epothilones suffer from rapid esterase degradation (hydrolysis rate of 1.02 nmol/min/mg). Ixabepilone’s lactam modification reduces this rate 100-fold, making it a highly suitable material for prolonged in vivo xenograft studies that demand a stable microtubule stabilizer with a multi-day half-life [2].

High-Serum Tubulin Polymerization and Cell-Cycle Assays

In assays requiring high concentrations of serum or plasma proteins, highly bound drugs like paclitaxel (96% bound) lose free-fraction availability. Ixabepilone’s lower protein binding (79.4%) ensures a robust, consistent free-drug concentration, making it highly suitable for reliable target engagement in complex media[3].

References

- [1] Roque, D. R., et al. (2013). Tubulin-β-III Overexpression by Uterine Serous Carcinomas is a Marker for Poor Overall Survival after Platinum/Taxane Chemotherapy and Sensitivity to Epothilones. Gynecologic Oncology, 130(3), 605–611.

- [2] Li, Z., Zhang, Z., & Yu, B. (2025). Unraveling the therapeutic landscape of approved non-peptide macrocycles. European Journal of Medicinal Chemistry.

- [3] Lee, F. Y., et al. (2008). Preclinical discovery of ixabepilone, a highly active antineoplastic agent. Cancer Chemotherapy and Pharmacology, 63(1), 157–166.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H300 (66.67%): Fatal if swallowed [Danger Acute toxicity, oral];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Ixempra

FDA Approval: Yes

Ixabepilone is approved to be used alone or with capecitabine to treat: Breast cancer that is locally advanced or has metastasized (spread to other parts of the body). It is used in patients whose disease cannot be treated with or did not respond to other chemotherapy.

Ixabepilone is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Ixabepilone is used as monotherapy for the treatment of metastatic or locally advanced breast cancer in patients whose tumors are resistant or refractory to anthracyclines, taxanes, and capecitabine. /Included in US product label/

Chemotherapy efficacy in patients with solid tumors is influenced by primary and acquired multidrug resistance (MDR). Epothilones represent a novel class of microtubule inhibitors with lower susceptibility to drug resistance and efficacy in taxane-resistant tumors. While other epothilones are currently under investigation, ixabepilone is the first epothilone B analogue approved by the U.S. Food and Drug Administration. Ixabepilone has been shown to have preclinical activity in chemotherapy-sensitive and chemotherapy-resistant tumor models, and synergistic antitumor activity with other chemotherapeutic and targeted agents. Single-agent ixabepilone has demonstrated clinical activity in multiple solid tumors including advanced breast, lung, prostate, pancreatic, renal cell, and ovarian cancers. Most notably, efficacy has been demonstrated in patients with metastatic breast cancer (MBC) progressing after treatment with anthracyclines and taxanes. A phase III trial in anthracycline- and taxane-resistant MBC showed superior disease control with ixabepilone plus capecitabine versus capecitabine monotherapy, resulting in its approval. Ixabepilone is also active in chemotherapy-naive and taxane-resistant hormone-refractory prostate cancer and platinum-resistant non-small cell lung cancer. Neutropenia and peripheral sensory neuropathy are the most common adverse events associated with treatment. ...

Pharmacology

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DC - Other cytotoxic antibiotics

L01DC04 - Ixabepilone

Mechanism of Action

Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance.

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following IV administration of a single dose of radiolabeled drug, approximately 86% of the dose was eliminated within 7 days, 65% in feces and 21% in urine. Unchanged ixabepilone accounted for less than 2 and 6% of the dose in feces and urine, respectively. The drug has a terminal elimination half-life of approximately 52 hours (range: 20-72 hours). No accumulation in plasma is expected when the drug is administered once every 3 weeks.

Not known whether ixabepilone is distributed into human milk; however, in lactating rats given radiolabeled ixabepilone, concentrations of radioactivity in milk were comparable to those in plasma and declined in parallel with plasma concentrations of the drug.

The mean volume of distribution of 40 mg/sq m ixabepilone at steady-state was in excess of 1000 L. In vitro, the binding of ixabepilone to human serum proteins ranged from 67 to 77%, and the blood-to-plasma concentration ratios in human blood ranged from 0.65 to 0.85 over a concentration range of 50 to 5000 ng/mL.

Following administration of a single 40 mg/sq m dose of Ixempra in patients with cancer, the mean Cmax was 252 ng/mL (coefficient of variation, CV 56%) and the mean AUC was 2143 ng*hr/mL (CV 48%).Typically Cmax occurred at the end of the 3 hour infusion. In cancer patients, the pharmacokinetics of ixabepilone were linear at doses of 15 to 57 mg/sq m.

Metabolism Metabolites

Wikipedia

Drug Warnings

Patients with baseline AST or ALT >2.5 x ULN or bilirubin >1.5 x ULN experienced greater toxicity than patients with baseline AST or ALT = 2.5 x ULN or bilirubin =1.5 x ULN when treated with Ixempra at 40 mg/sq m in combination with capecitabine or as monotherapy in breast cancer studies. In combination with capecitabine, the overall frequency of grade 3/4 adverse reactions, febrile neutropenia, serious adverse reactions, and toxicity related deaths was greater. With monotherapy, grade 4 neutropenia, febrile neutropenia, and serious adverse reactions were more frequent. The safety and pharmacokinetics of Ixempra as monotherapy were evaluated in a dose escalation study in 56 patients with varying degrees of hepatic impairment. Exposure was increased in patients with elevated AST or bilirubin.

Ixempra in combination with capecitabine is contraindicated in patients with AST or ALT >2.5 x /Upper Limit of Normal/ (ULN) or bilirubin >1 x ULN due to increased risk of toxicity and neutropenia-related death. Patients who are treated with Ixempra as monotherapy should receive a reduced dose depending on the degree of hepatic impairment. Use in patients with AST or ALT >10 x ULN or bilirubin >3 x ULN is not recommended. Limited data are available for patients with AST or ALT >5 x ULN. Caution should be used when treating these patients.

Peripheral neuropathy, mostly sensory in nature but also motor neuropathy, occurs commonly in ixabepilone-treated patients and was reported in over 60% of patients receiving the drug in controlled studies. Although generally mild to moderate in severity, grade 3 or 4 neuropathy was reported in 14 and 23% of patients receiving ixabepilone monotherapy and ixabepilone combined with capecitabine, respectively, in controlled trials. Neuropathy generally develops early during treatment, with approximately 75% of new-onset or worsening neuropathy occurring during the first 3 cycles. Peripheral neuropathy was often characterized as paresthesia or dysesthesia and manifested as a symmetrical, stocking-and-glove distribution with more pronounced effects in the lower extremities.

For more Drug Warnings (Complete) data for Ixabepilone (19 total), please visit the HSDB record page.

Biological Half Life

The drug has a terminal elimination half-life of approximately 52 hours (range: 20-72 hours).

Use Classification

Methods of Manufacturing

Interactions

Since St. John's wort (Hypericum perforatum) may cause unpredictable decreases in plasma ixabepilone concentrations, such concomitant use should be avoided.

Potential pharmacokinetic interaction (decreased and possibly subtherapeutic plasma ixabepilone concentrations) may occur during concomitant use with potent CYP3A4 inducers (e.g., carbamazepine, dexamethasone, phenobarbital, phenytoin, rifabutin, rifampin). If concurrent administration of other drugs is indicated during ixabepilone therapy, drugs with a low enzyme induction potential should be considered.

Because the effect of mild or moderate CYP3A4 inhibitors (e.g., erythromycin, fluconazole, verapamil) on exposure to ixabepilone has not been studied, caution should be used during concomitant administration of these drugs and use of alternative therapeutic agents that do not inhibit CYP3A4 should be considered. Patients receiving CYP3A4 inhibitors during ixabepilone therapy should be closely monitored for acute toxicity (e.g., frequent monitoring of peripheral blood counts between cycles of ixabepilone).

For more Interactions (Complete) data for Ixabepilone (8 total), please visit the HSDB record page.

Dates

2: Valero V. Managing ixabepilone adverse events with dose reduction. Clin Breast Cancer. 2013 Feb;13(1):1-6. doi: 10.1016/j.clbc.2012.09.003. Epub 2012 Oct 24. Review. PubMed PMID: 23098573.

3: Denduluri N, Swain S. Ixabepilone: clinical role in metastatic breast cancer. Clin Breast Cancer. 2011 Jun;11(3):139-45. doi: 10.1016/j.clbc.2011.03.009. Epub 2011 Apr 20. Review. PubMed PMID: 21665133.

4: Alvarez RH, Valero V, Hortobagyi GN. Ixabepilone for the treatment of breast cancer. Ann Med. 2011;43(6):477-86. doi: 10.3109/07853890.2011.579151. Epub 2011 May 17. Review. PubMed PMID: 21585248.

5: Kaklamani VG, Xu BH, Gomez HL. Global experience with ixabepilone in breast cancer. Expert Rev Anticancer Ther. 2011 May;11(5):683-92. doi: 10.1586/era.11.41. Review. PubMed PMID: 21554041.

6: Rivera E, Gomez H. Chemotherapy resistance in metastatic breast cancer: the evolving role of ixabepilone. Breast Cancer Res. 2010;12 Suppl 2:S2. doi: 10.1186/bcr2573. Epub 2010 Oct 22. Review. PubMed PMID: 21050423; PubMed Central PMCID: PMC2972556.

7: Fornier M. Ixabepilone plus capecitabine for breast cancer patients with an early metastatic relapse after adjuvant chemotherapy: two clinical trials. Clin Breast Cancer. 2010 Oct 1;10(5):352-8. doi: 10.3816/CBC.2010.n.046. Review. PubMed PMID: 20920979.

8: Egerton N. Optimizing ixabepilone treatment schedules in patients with advanced or metastatic breast cancer. Cancer Chemother Pharmacol. 2010 Nov;66(6):1005-12. doi: 10.1007/s00280-010-1467-x. Epub 2010 Oct 1. Review. PubMed PMID: 20886213; PubMed Central PMCID: PMC2955910.

9: Perez EA, Patel T, Moreno-Aspitia A. Efficacy of ixabepilone in ER/PR/HER2-negative (triple-negative) breast cancer. Breast Cancer Res Treat. 2010 Jun;121(2):261-71. doi: 10.1007/s10549-010-0824-0. Epub 2010 Mar 13. Review. PubMed PMID: 20229176.

10: Kossoff E. Alternative dosing schedules and administration updates for ixabepilone. J Oncol Pharm Pract. 2011 Sep;17(3):203-8. doi: 10.1177/1078155210364273. Epub 2010 Mar 9. Review. PubMed PMID: 20215481.

11: Li L, Li J, Yang K, Tian J, Sun T, Jia W, Zhang P, Yi K. Ixabepilone plus capecitabine with capecitabine alone for metastatic breast cancer. Future Oncol. 2010 Feb;6(2):201-7. doi: 10.2217/fon.09.162. Review. PubMed PMID: 20146579.

12: Yardley DA. Visceral disease in patients with metastatic breast cancer: efficacy and safety of treatment with ixabepilone and other chemotherapeutic agents. Clin Breast Cancer. 2010 Feb;10(1):64-73. doi: 10.3816/CBC.2010.n.009. Review. PubMed PMID: 20133261.

13: Stein A. Ixabepilone. Clin J Oncol Nurs. 2010 Feb;14(1):65-71. doi: 10.1188/10.CJON.65-71. Review. PubMed PMID: 20118028.

14: Bourdeanu L, Wong SF. Supporting Asian patients with metastatic breast cancer during ixabepilone therapy. Expert Opin Drug Saf. 2010 May;9(3):383-96. doi: 10.1517/14740331003592082. Review. PubMed PMID: 20105113.

15: Harichand-Herdt S, O'regan RM. Identifying subsets of metastatic breast cancer patients likely to benefit from treatment with the epothilone B analog ixabepilone. Am J Clin Oncol. 2010 Dec;33(6):561-7. doi: 10.1097/COC.0b013e3181c4c6ae. Review. PubMed PMID: 20051810.

16: Bertino EM, Ramaswamy B. Ixabepilone as monotherapy or in combination for the treatment of advanced breast cancer. Breast Cancer (Dove Med Press). 2010 May 24;2:13-23. Review. PubMed PMID: 24367163; PubMed Central PMCID: PMC3846877.

17: Toppmeyer DL, Goodin S. Ixabepilone, a new treatment option for metastatic breast cancer. Am J Clin Oncol. 2010 Oct;33(5):516-21. doi: 10.1097/COC.0b013e3181b9cd52. Review. PubMed PMID: 20023567.

18: Frye DK. Advances in breast cancer treatment: the emerging role of ixabepilone. Expert Rev Anticancer Ther. 2010 Jan;10(1):23-32. doi: 10.1586/era.09.158. Review. PubMed PMID: 20014882.

19: Moen MD. Ixabepilone: in locally advanced or metastatic breast cancer. Drugs. 2009 Jul 30;69(11):1471-81. doi: 10.2165/00003495-200969110-00006. Review. PubMed PMID: 19634925.

20: Yardley DA. Proactive management of adverse events maintains the clinical benefit of ixabepilone. Oncologist. 2009 May;14(5):448-55. doi: 10.1634/theoncologist.2008-0284. Epub 2009 May 1. Review. PubMed PMID: 19411315.

Explore Compound Types